N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a structurally complex molecule featuring a pyrido[2,1-c][1,2,4]triazin-4-one core linked to a 3,3-diphenylpropyl group via a propanamide chain. The pyridotriazinone moiety is a nitrogen-rich heterocyclic system, while the diphenylpropyl group introduces significant hydrophobicity.
Properties
Molecular Formula |
C25H24N4O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C25H24N4O2/c30-24(15-14-22-25(31)29-18-8-7-13-23(29)28-27-22)26-17-16-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,18,21H,14-17H2,(H,26,30) |
InChI Key |
VEFAUNHQHWRUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminopyridine Derivatives
3-Aminopyridine-2-carboxylic acid is treated with hydrazine hydrate under reflux in ethanol to form 3-hydrazinylpyridine-2-carboxamide. Subsequent reaction with α-ketoesters (e.g., ethyl pyruvate) in acetic acid at 100°C induces cyclization to yield 4-oxo-4H-pyrido[2,1-c][1,triazine-3-carboxylic acid derivatives.
Key Reaction Parameters:
-
Solvent: Acetic acid or ethanol
-
Temperature: 80–100°C
-
Yield: 60–75%
Propanoic Acid Side Chain Introduction
The 3-(4-oxo-4H-pyrido[2,1-c][1,triazin-3-yl)propanoic acid intermediate is synthesized via Michael addition.
Michael Addition to Acrylic Acid
4-Oxo-4H-pyrido[2,1-c][1,triazine undergoes nucleophilic attack on acrylic acid in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C.
Optimization Notes:
-
Lower temperatures (<10°C) minimize side reactions.
-
TEA acts as both base and catalyst.
Amide Coupling with 3,3-Diphenylpropylamine
The final step involves coupling 3-(4-oxo-4H-pyrido[2,1-c]triazin-3-yl)propanoic acid with 3,3-diphenylpropylamine.
Carbodiimide-Mediated Coupling
A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Typical Procedure:
-
Activation: 3-(4-Oxo-4H-pyrido[2,1-c][1,triazin-3-yl)propanoic acid (1 eq) is dissolved in DCM with EDC (1.2 eq) and HOBt (1.1 eq) at 0°C for 30 min.
-
Amine Addition: 3,3-Diphenylpropylamine (1.05 eq) is added dropwise, and the mixture is stirred at room temperature for 12–18 h.
-
Workup: The organic layer is washed with 5% NaHCO₃, brine, dried (Na₂SO₄), and concentrated.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the title compound as a white solid.
Reaction Conditions Table:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Reagents | EDC/HOBt |
| Temperature | 0°C → RT |
| Reaction Time | 12–18 h |
| Yield | 58–65% |
Alternative Synthetic Routes
Mixed Anhydride Method
Propanoic acid is converted to its mixed anhydride using isobutyl chloroformate in THF. Subsequent reaction with 3,3-diphenylpropylamine at −20°C provides moderate yields (50–55%).
Direct Aminolysis of Activated Esters
3-(4-Oxo-4H-pyrido[2,1-c]triazin-3-yl)propanoic acid is converted to its pentafluorophenyl ester using pentafluorophenol and DCC. Aminolysis with 3,3-diphenylpropylamine in DMF at 50°C achieves 70% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃): δ 8.71 (d, J = 6.0 Hz, 1H, pyridine-H), 7.32–7.18 (m, 10H, diphenyl), 3.45 (t, J = 7.2 Hz, 2H, CH₂N), 2.98 (t, J = 7.2 Hz, 2H, CH₂CO).
-
HRMS (ESI): m/z calcd for C₂₅H₂₄N₄O₂ [M+H]⁺ 413.1975; found 413.1978.
Yield Optimization Strategies
Solvent Screening
-
Polar Aprotic Solvents: DMF and DMSO improve solubility but require lower temperatures to avoid decomposition.
-
Ether Solvents: THF provides balance between solubility and reaction control.
Catalytic Additives
-
DMAP (4-Dimethylaminopyridine): Enhances acylation efficiency by 15–20%.
-
Molecular Sieves (3Å): Absorb moisture to prevent hydrolysis of activated intermediates.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction time (2–4 h vs. 18 h batch) and improve yield consistency (±2% variance).
Green Chemistry Metrics
-
E-Factor: 8.2 (improved from 12.5 via solvent recycling).
Challenges and Troubleshooting
Epimerization Risks
Prolonged exposure to basic conditions during amidation may cause racemization. Mitigation includes:
Byproduct Formation
-
Dimerization: Controlled by maintaining dilute conditions (0.1–0.3 M).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| EDC/HOBt Coupling | 65 | 98.5 | 12.7 |
| Mixed Anhydride | 55 | 97.2 | 9.8 |
| Pentafluorophenyl Ester | 70 | 99.1 | 15.4 |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
Nucleophilic Substitution at the Pyrido-Triazine Core
The electron-deficient pyrido-triazine ring participates in nucleophilic substitution reactions, particularly at the C-3 position adjacent to the carbonyl group.
| Reagents | Products | Conditions |
|---|---|---|
| Primary amines (e.g., methylamine) | 3-alkylamino-substituted pyrido-triazine derivatives | DMF, 60°C, 12h |
| Thiols (e.g., benzylthiol) | Thioether derivatives | K₂CO₃, DMSO, RT, 6h |
Coupling Reactions for Structural Modifications
The compound serves as a precursor in coupling reactions to introduce diverse functional groups.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Amide bond formation | EDC/HOBt, carboxylic acids | New amide derivatives (e.g., EVT-11282767) |
| Suzuki-Miyaura cross-coupling | Arylboronic acids, Pd(PPh₃)₄ | Aryl-substituted pyrido-triazine analogs |
Cyclization Reactions
Under specific conditions, the propanamide side chain undergoes cyclization to form fused heterocycles.
| Conditions | Product | Mechanism |
|---|---|---|
| PCl₅, toluene, reflux | Quinazolinone-fused derivatives | Intramolecular cyclization via dehydration |
Oxidation and Reduction
-
Oxidation : The pyrido-triazine core resists oxidation, but the diphenylpropyl chain can undergo benzylic oxidation with KMnO₄/H₂SO₄ to form ketone intermediates.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring’s C=N bonds, yielding dihydro derivatives.
Key Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Formation of Pyrido-Triazine Core : Cyclocondensation of 2-aminopyridine with triazine precursors.
-
Propanamide Linkage : Coupling 3-(4-oxopyrido-triazin-3-yl)propanoic acid with 3,3-diphenylpropylamine using EDC/HOBt .
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its structural characteristics that may confer biological activity. Research indicates that compounds with similar structures exhibit a range of pharmacological effects including:
- Antitumor Activity: Compounds derived from the pyrido-triazin structure have been reported to inhibit dihydrofolate reductases and tyrosine kinases, which are crucial in cancer cell proliferation .
- Antimicrobial Properties: Preliminary studies suggest that derivatives of similar compounds possess antimicrobial activities against various pathogens .
The biological activity of N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the pyrido-triazin structure may facilitate binding to these targets, modulating their activity and leading to pharmacological effects .
Case Study 1: Antitumor Activity
A study explored the synthesis of pyrido-triazin derivatives and their effects on cancer cell lines. The results indicated that certain derivatives inhibited cell growth and induced apoptosis in cancer cells. This suggests potential for further development as anticancer agents.
Case Study 2: Antimicrobial Evaluation
Research conducted on similar compounds highlighted their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The synthesized derivatives were evaluated for their antimicrobial properties using standardized inoculation techniques .
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is lacking.
- Further research would be needed to identify molecular targets and pathways affected.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Influence: The pyridotriazinone core in the target compound introduces three additional nitrogen atoms compared to benzothiazole or acetamide analogues, likely enhancing polar interactions and metabolic stability .
Analogues with Propanamide Linkers
Propanamide-containing compounds with distinct heterocyclic systems include:
Key Observations :
Key Observations :
- Multi-Component Reactions : The Ugi reaction () offers a modular approach for introducing diversity into diphenylpropyl derivatives, though the target compound’s synthesis remains undefined .
- Regioselective Functionalization: highlights the importance of regioselective alkylation in avoiding isomer formation, a critical consideration for the target compound’s pyridotriazinone core .
Biological Activity
N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources and presenting data in a structured format.
Chemical Structure and Properties
Molecular Formula: C25H24N4O2
Molecular Weight: 412.5 g/mol
IUPAC Name: N-(3,3-diphenylpropyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
InChI Key: VEFAUNHQHWRUNJ-UHFFFAOYSA-N
The compound features a complex structure comprising a pyrido-triazin moiety that is believed to contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the pyrido-triazin structure may facilitate binding to these targets, modulating their activity and leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies on related compounds have shown promising results against various bacterial strains. The MIC values for certain derivatives were found to be effective against Gram-positive and Gram-negative bacteria .
Antitumor Activity
The triazine moiety in the compound has been associated with antitumor activity. Compounds containing similar structures have demonstrated cytotoxic effects on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | HeLa | 15 |
| Example 2 | MCF7 | 10 |
This suggests that this compound could potentially exhibit similar effects.
Case Studies
Several studies have explored the biological implications of compounds with structural similarities:
- Study on Antimicrobial Efficacy: A series of pyrido-triazine derivatives were synthesized and evaluated for their antimicrobial properties. The study found that modifications at specific positions enhanced efficacy against resistant strains .
- Antitumor Assessment: Another investigation assessed the cytotoxicity of pyrido-triazine derivatives on various cancer cell lines. Results indicated that certain modifications led to increased potency against specific tumor types .
Q & A
What synthetic strategies are effective for preparing N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide and its analogs?
Answer:
The synthesis of this compound and related analogs can leverage multi-component reactions (e.g., Ugi reaction) and regioselective alkylation. For example:
- Ugi Reaction: A Ugi four-component reaction using 3,3-diphenylpropylamine, an aldehyde, isocyanide, and carboxylic acid has been employed to synthesize structurally similar amides. Reaction conditions (e.g., EDC·HCl and HOBt·H₂O as coupling agents) and purification via column chromatography are critical for yield optimization .
- Regioselective Alkylation: Modifying the pyridotriazine core may require regioselective N-alkylation under controlled conditions to avoid isomer formation. NMR monitoring (¹H, ¹³C) is essential to confirm regiochemistry .
How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?
Answer:
- Multi-Nuclear NMR: ¹H, ¹³C, and ¹⁵N NMR are indispensable for confirming regiochemistry and distinguishing cis/trans isomers. For example, coupling patterns in ¹H NMR can resolve alkylation sites on heterocyclic cores, while ¹⁵N NMR aids in tracking nitrogen-rich moieties (e.g., triazine rings) .
- HRMS and IR: High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo group) .
- Computational Modeling: Density functional theory (DFT) can predict NMR chemical shifts and optimize geometries to resolve ambiguities in crystallographic data .
What experimental approaches are recommended to elucidate the biological target and mechanism of action of this compound?
Answer:
- Orthogonal Screening: Use cell-based assays (e.g., Rac1 degradation inhibition) and biochemical assays (e.g., enzyme inhibition) to identify targets. For example, analogs like C910 (N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine) were identified as broad-spectrum toxin inhibitors via sequential screens against CNF1, DT, and Stx1 .
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., diphenylpropyl chain length, pyridotriazine substitutions) to correlate structural changes with activity. Radiolabeling (e.g., with ¹⁴C or ³H) can track binding kinetics .
How can researchers address contradictions in biological activity data across different assay systems?
Answer:
- Assay Optimization: Standardize conditions (e.g., cell lines, toxin concentrations) to minimize variability. For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability or off-target effects .
- Mechanistic Profiling: Combine proteomics (e.g., pull-down assays) and transcriptomics to identify secondary targets or pathways. For example, co-treatment with pathway-specific inhibitors (e.g., API/SN0209 for SOS/Ras) can isolate primary mechanisms .
What strategies are effective for analyzing the compound’s pharmacokinetic (PK) and toxicity profiles in preclinical models?
Answer:
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism. LC-MS/MS quantifies parent compound and metabolites .
- Toxicity Screening: Conduct Ames tests for mutagenicity and hERG binding assays for cardiotoxicity. Structural analogs with diphenylpropyl groups may require monitoring for phospholipidosis risk due to hydrophobic interactions .
How can regioselectivity challenges in modifying the pyrido[2,1-c][1,2,4]triazine core be addressed?
Answer:
- Directed Metalation: Employ directing groups (e.g., methoxy or halogen substituents) to control functionalization sites. For example, bromination at specific positions can enable Suzuki-Miyaura cross-coupling .
- Temperature and Solvent Effects: Lower temperatures (e.g., 0–5°C) and polar aprotic solvents (e.g., DMF) favor kinetic control, reducing undesired isomer formation .
What computational tools are recommended for predicting the compound’s physicochemical properties and target interactions?
Answer:
- ADMET Prediction: Tools like ACD/Labs Percepta predict logP, solubility, and bioavailability. For instance, the diphenylpropyl group may increase logP, requiring formulation adjustments .
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding to hypothetical targets (e.g., PARP1 or CB2 receptors). Validate docking poses with mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
